molecular formula C12H15NO6 B3059811 [1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate CAS No. 1269052-82-5

[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate

Cat. No.: B3059811
CAS No.: 1269052-82-5
M. Wt: 269.25
InChI Key: VMLWAAALRXTOLN-UHFFFAOYSA-N
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Description

[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate (CAS: 1269052-82-5) is a benzodioxin-derived amine salt characterized by a 2,3-dihydro-1,4-benzodioxin core substituted with an ethylamine group at the 2-position, further complexed with oxalic acid to form a stable oxalate salt . Its molecular formula is C₁₁H₁₃NO₆, with a purity of 95% and catalog number HF-7171 in commercial listings . The oxalate counterion enhances solubility and stability, making it suitable for experimental applications.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.C2H2O4/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10;3-1(4)2(5)6/h2-5,7,10H,6,11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLWAAALRXTOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269052-82-5
Record name 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-α-methyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269052-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactions Analysis

[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate: undergoes various types of chemical reactions, including:

Common reagents used in these reactions include water radical cations for oxidation and various halides for substitution. The major products formed from these reactions are typically quaternary ammonium cations and substituted benzodioxin derivatives.

Mechanism of Action

The exact mechanism of action of [1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate is not well-documented. it is believed to interact with various molecular targets and pathways due to its structural features. The benzodioxin ring and ethylamine group may facilitate interactions with biological molecules, potentially leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzodioxin-Amines

Structural Analogues

Substituent Position and Chain Length
  • [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]amine hydrochloride (CAS: 1092797-55-1): Features an ethylamine group at the 6-position of the benzodioxin ring.
  • 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethylamine (CAS: 87086-36-0):
    • Ethylamine side chain directly attached to the 2-position of the benzodioxin.
    • Lacks the oxalate counterion, leading to differences in solubility and bioavailability .
  • 2,3-Dihydro-1,4-benzodioxin-2-ylmethylamine (CAS: 4442-59-5):
    • Shorter methylamine chain at the 2-position.
    • Reduced steric bulk compared to ethylamine derivatives, possibly influencing metabolic stability .
Salt Forms and Counterions
  • [1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate vs. Hydrochloride Salts :
    • Oxalate salts generally exhibit higher aqueous solubility than hydrochlorides, enhancing in vitro assay compatibility.
    • Hydrochlorides (e.g., ST-8269, CAS: 31127-40-9) may have better membrane permeability due to lower molecular weight .

Pharmacological Activity

Anticonvulsant Sulfamide Derivatives
  • Compound 5 (Racemic (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine-derived sulfamide):
    • Demonstrated ED₅₀ values of 123 mg/kg (i.p. in mice) and 73 mg/kg (oral in rats) in maximal electroshock (MES) tests, indicating potent anticonvulsant activity .
    • The oxalate derivative may differ in pharmacokinetics due to altered solubility and ionizability.
Alpha-Adrenoreceptor Antagonists
  • Doxazosin Mesylate (CAS: 77883-43-3): Contains a benzodioxin-carbonyl-piperazine scaffold.
Physicochemical Data
Compound Name Molecular Weight Melting Point Solubility
This compound 271.23 g/mol Not reported High (aqueous)
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethylamine 179.22 g/mol Not reported Moderate (DMSO)
Doxazosin Mesylate 547.58 g/mol ~272°C (dec.) Low (organic)

Research and Development Status

  • Target Compound : Listed as a research chemical (MFCD13194029) without clinical validation .
  • Anticonvulsant Sulfamides : Preclinical candidates with demonstrated efficacy in rodent models .

Biological Activity

[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following characteristics:

PropertyValue
Chemical Formula C10H13NO2·C2H2O4
Molecular Weight 269.25 g/mol
CAS Number 1269052-82-5
IUPAC Name This compound

Cytotoxicity

Research has indicated that compounds similar to [1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives display moderate to strong cytotoxic effects against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) .

The biological activity of this compound may be attributed to its ability to activate apoptotic pathways. In particular, the activation of procaspase-3 has been observed in related compounds, suggesting a potential mechanism for inducing apoptosis in cancer cells .

Study 1: Cytotoxicity Evaluation

A study evaluated a series of compounds for their cytotoxic effects on cancer cell lines. Among these compounds, several were found to be more potent than conventional chemotherapeutics like PAC-1 and 5-FU. Notably, compounds 5j and 5k demonstrated caspase activation levels significantly higher than PAC-1, indicating their potential as lead candidates for further development as anticancer agents .

Study 2: Structure-Activity Relationship

The structure-activity relationship (SAR) of benzodioxin derivatives was explored to identify key structural features responsible for their biological activity. The presence of the benzodioxin moiety was critical for enhancing cytotoxicity and promoting apoptotic signaling pathways in tested cell lines .

Safety and Toxicology

While specific safety data for this compound is limited, related compounds have shown varying degrees of toxicity. Further toxicological assessments are necessary to determine the safety profile of this compound before clinical applications can be considered.

Q & A

Q. What stability studies are critical for ensuring the compound’s integrity under varying storage conditions?

  • Parameters :
  • Thermal Stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures .
  • Photostability : Expose to UV light and monitor degradation via HPLC .
  • Hygroscopicity : Store in desiccators with silica gel to prevent moisture absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate
Reactant of Route 2
[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate

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